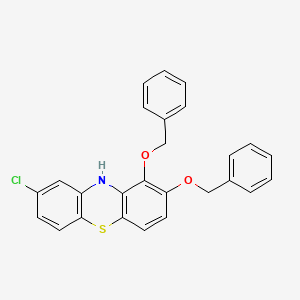
1,2-Bis(benzyloxy)-8-chloro-10H-phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(benzyloxy)-8-chloro-10H-phenothiazine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This specific compound features a phenothiazine core with benzyloxy and chloro substituents, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(benzyloxy)-8-chloro-10H-phenothiazine typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine derivatives with sulfur.
Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced via nucleophilic substitution reactions using benzyl alcohol and appropriate activating agents.
Chlorination: The chloro substituent can be introduced through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1,2-Bis(benzyloxy)-8-chloro-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted phenothiazine derivatives.
科学的研究の応用
1,2-Bis(benzyloxy)-8-chloro-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antiemetic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1,2-Bis(benzyloxy)-8-chloro-10H-phenothiazine involves its interaction with various molecular targets:
Molecular Targets: It may interact with dopamine receptors, serotonin receptors, and other neurotransmitter systems.
Pathways Involved: The compound may modulate neurotransmitter release and receptor activity, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Thioridazine: Similar in structure and used for similar therapeutic purposes.
Fluphenazine: A phenothiazine with a different substitution pattern, used as an antipsychotic.
Uniqueness
1,2-Bis(benzyloxy)-8-chloro-10H-phenothiazine is unique due to its specific substitution pattern, which may impart distinct chemical and biological properties compared to other phenothiazines. Its benzyloxy groups and chloro substituent may enhance its lipophilicity and receptor binding affinity, potentially leading to different pharmacokinetic and pharmacodynamic profiles.
特性
CAS番号 |
823802-27-3 |
|---|---|
分子式 |
C26H20ClNO2S |
分子量 |
446.0 g/mol |
IUPAC名 |
8-chloro-1,2-bis(phenylmethoxy)-10H-phenothiazine |
InChI |
InChI=1S/C26H20ClNO2S/c27-20-11-13-23-21(15-20)28-25-24(31-23)14-12-22(29-16-18-7-3-1-4-8-18)26(25)30-17-19-9-5-2-6-10-19/h1-15,28H,16-17H2 |
InChIキー |
JOBNETVAIAFYAY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C=C2)SC4=C(N3)C=C(C=C4)Cl)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)

![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide](/img/structure/B14214394.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-](/img/structure/B14214396.png)
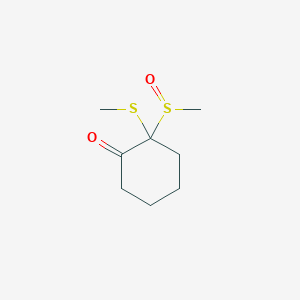
![2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane](/img/structure/B14214407.png)

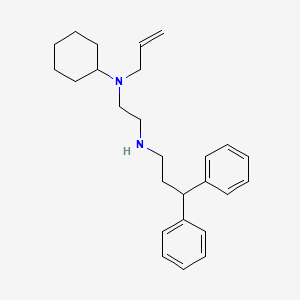
![L-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14214434.png)
![2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14214442.png)
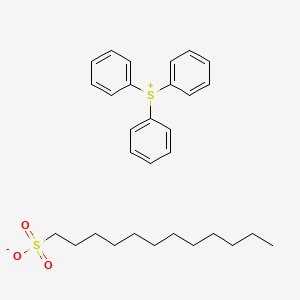
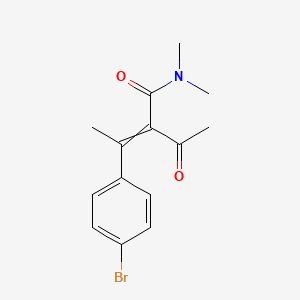
![7-Ethoxy-1,2-difluoro-3-[2-(4-pentylcyclohexyl)ethyl]naphthalene](/img/structure/B14214465.png)
